

# In Vivo Administration & Protocol Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

Get Quote

The following table consolidates the key quantitative data and methodologies from published research on **CHIR-124**:

| Parameter                  | Detailed Specification                                                                                         |
|----------------------------|----------------------------------------------------------------------------------------------------------------|
| Administration Route       | Oral (p.o.) [1] [2] [3]                                                                                        |
| Typical Dosage             | 10 mg/kg or 20 mg/kg [1] [2] [3]                                                                               |
| Dosing Vehicle             | Captisol [2] [3] (a formulated cyclodextrin solution used to improve solubility)                               |
| Common Dosing Schedule     | Administered four times daily for 6 days (on days 2-7 of the experiment) [2] [3]                               |
| Common Combination Agent   | Irinotecan (CPT-11) [1] [2] [3]                                                                                |
| Combination Agent Route    | Intraperitoneal (i.p.) injection [2]                                                                           |
| Combination Agent Schedule | Administered once daily for 5 days (on days 1-5) [2]                                                           |
| Experimental Model         | Severe combined immunodeficient (SCID) mice bearing MDA-MB-435 human breast cancer cell xenografts [1] [2] [3] |

| Parameter               | Detailed Specification                                                                                                                                   |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary In Vivo Finding | CHIR-124 potentiates the tumor growth inhibitory effect of Irinotecan by abrogating the G2/M cell cycle checkpoint and increasing apoptosis [2] [3] [4]. |

## Experimental Workflow & Mechanism of Action

The typical in vivo experiment involves a specific sequence of drug administration and analysis. The diagram below outlines this workflow and the underlying biological mechanism of **CHIR-124**.



[Click to download full resolution via product page](#)

**CHIR-124** achieves this effect by potently and selectively inhibiting Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) [2] [3] [4]. The diagram below illustrates how this targeted inhibition leads to cancer cell death, especially when combined with DNA-damaging agents.



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs)

**Q1: Why is CHIR-124 used in combination with a DNA-damaging agent like Irinotecan?** This is a classic example of **synthetic lethality**. The combination is highly effective, particularly in **p53-mutant cancer cells** [2] [3]. These cells often have a defective G1 checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint to survive DNA damage. **CHIR-124** knocks out this backup checkpoint, forcing the cells to divide with catastrophic DNA damage, leading to apoptosis [5].

**Q2: What is the evidence that CHIR-124 is effectively abrogating the checkpoint in vivo?** Researchers typically analyze tumor samples to confirm the mechanism. A key readout is the **mitotic index**, often measured by immunofluorescence staining for **phospho-histone H3** [2]. **CHIR-124** treatment reverses the

suppression of this mitotic marker induced by CPT-11, providing direct evidence of G2/M checkpoint abrogation [1] [2].

**Q3: Besides Chk1, what other kinases does CHIR-124 target?** While **CHIR-124** is a highly selective Chk1 inhibitor (IC50 of 0.3 nM), it also potently targets **PDGFR** and **FLT3** with IC50 values of 6.6 nM and 5.8 nM, respectively [1] [3] [4]. This is an important consideration when interpreting experimental results.

## Important Technical Notes

- **Research Use Only:** Please note that all suppliers emphasize that **CHIR-124** is "For research use only. We do not sell to patients." [1] [2]
- **Vehicle and Solubility:** Successful in vivo administration relies on using the correct vehicle (Captisol) to maintain the compound in solution. Always follow established formulation protocols [2] [3].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]
2. - CHIR | Chk1 inhibitor | CAS 405168-58-3 | Buy 124 from... CHIR 124 [invivochem.com]
3. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
4. - CHIR | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol 124 [targetmol.com]
5. Targeting the Checkpoint to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [In Vivo Administration & Protocol Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-in-vivo-administration-route>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)